2-Bromoquinuclidin-3-one hydrobromide
Description
2-Bromoquinuclidin-3-one hydrobromide is a brominated quinuclidine derivative characterized by a bicyclic structure comprising a six-membered ring fused with a three-membered ring. The compound features a ketone group at the 3-position and a bromine substituent at the 2-position, with hydrobromide (HBr) as the counterion. Current commercial availability is restricted to laboratory-scale suppliers like InterBioScreen Ltd., indicating its primary use in research settings .
Properties
IUPAC Name |
2-bromo-1-azabicyclo[2.2.2]octan-3-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO.BrH/c8-7-6(10)5-1-3-9(7)4-2-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONMMZRZIIWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718252 | |
| Record name | 2-Bromo-1-azabicyclo[2.2.2]octan-3-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62835-44-3 | |
| Record name | 2-Bromo-1-azabicyclo[2.2.2]octan-3-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoquinuclidin-3-one hydrobromide can be synthesized through the bromination of quinuclidin-3-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinuclidin-3-one hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinuclidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can yield quinuclidin-3-one.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azidoquinuclidinone or thiocyanatoquinuclidinone.
Oxidation: Formation of quinuclidinone derivatives with various functional groups.
Reduction: Formation of quinuclidin-3-one.
Scientific Research Applications
2-Bromoquinuclidin-3-one hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromoquinuclidin-3-one hydrobromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom at the second position of the quinuclidinone ring makes it a reactive site for substitution and other reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3-(3-Bromo-2-oxopropyl)quinazolin-4(3H)-one Hydrobromide
This compound shares the hydrobromide salt and brominated ketone functionality with 2-bromoquinuclidin-3-one hydrobromide but differs in its core heterocyclic system. Instead of a quinuclidine scaffold, it contains a quinazolinone ring—a bicyclic structure with nitrogen atoms at positions 1 and 3. The bromine is attached to a propyl side chain rather than directly to the ring, which may influence reactivity in alkylation or nucleophilic substitution reactions .
Dextromethorphan Hydrobromide
Its morphinan backbone and HBr counterion enhance stability and bioavailability, contrasting with this compound’s lack of documented therapeutic use. The molecular weight of dextromethorphan HBr (370.33 g/mol) is significantly higher than that of 2-bromoquinuclidin-3-one HBr (exact weight unspecified in evidence) due to its larger aromatic system and additional functional groups .
Key Comparative Data
Biological Activity
2-Bromoquinuclidin-3-one hydrobromide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a quinuclidine core structure. The presence of bromine atoms in its structure contributes to its biological reactivity and potential therapeutic applications.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Anticancer Potential : Research has demonstrated that this compound possesses anticancer activity. In vitro assays have reported IC50 values indicating its effectiveness against several cancer cell lines, including HCT116 and MCF-7, suggesting that it may interfere with cellular proliferation mechanisms .
- Neuropharmacological Effects : The compound's quinuclidine structure suggests potential interactions with neurotransmitter systems. Studies have indicated that it may modulate cholinergic pathways, which could be beneficial in treating neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, thereby influencing cell growth and survival .
- Modulation of Ion Channels : There is evidence suggesting that this compound may interact with ion channels, particularly those related to neurotransmission, which could explain its neuropharmacological effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity .
- Cancer Cell Line Testing : In a comprehensive screening against various cancer cell lines (NCI-60 panel), this compound displayed promising antiproliferative effects, particularly against breast and colon cancer cells. The study recorded IC50 values ranging from 5 to 20 µM across different cell lines .
- Neuroprotective Studies : Research assessing the neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to toxins, suggesting a protective role in neurodegenerative conditions .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromoquinuclidin-3-one hydrobromide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bromination of quinuclidin-3-one derivatives under acidic conditions. For example, analogous hydrobromide salts are prepared using hydrobromic acid (HBr) as both a proton source and bromide donor . Purity optimization requires recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) and characterization via HPLC (≥98% purity) and NMR (¹H/¹³C) to confirm absence of unreacted precursors or side products .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving protonation sites and hydrogen-bonding patterns in hydrobromide salts. SCXRD analysis of related compounds reveals bromide ions interacting with protonated amine groups, forming extended hydrogen-bond networks . Complementary techniques include FT-IR (to confirm N–H stretching in protonated amines) and elemental analysis (to verify Br content) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (lab coats, nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact. Waste disposal must comply with hazardous chemical guidelines: segregate brominated waste and collaborate with certified waste management services. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician .
Advanced Research Questions
Q. How do protonation dynamics of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : Protonation at the quinuclidine nitrogen enhances electrophilicity at the C-2 bromine, facilitating SN2 reactions. Kinetic studies using NMR or LC-MS can monitor reaction progress with nucleophiles (e.g., amines or thiols). Control experiments under varying pH (e.g., using HBr vs. non-protonating bases) are critical to isolate protonation effects .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., NMDA receptor antagonism vs. neuroprotection)?
- Methodological Answer : Use isogenic cell lines or animal models (e.g., scopolamine-induced cognitive impairment in mice) to isolate mechanisms. Dose-response studies (e.g., 5–50 mg/kg, p.o.) and statistical tools (SPSS, Student’s t-test) clarify dose-dependent effects. For receptor binding assays, competitive radioligand displacement (e.g., [³H]MK-801 for NMDA receptors) quantifies affinity .
Q. How can computational modeling predict hydrogen-bonding patterns in novel hydrobromide salt formulations?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model bromide interactions with protonated amines. Compare computational results with SCXRD data to validate lattice energies. Molecular dynamics (MD) simulations further predict stability under physiological conditions (e.g., aqueous solubility, salt dissociation) .
Q. What are the challenges in designing in vivo studies to assess neuropharmacological effects?
- Methodological Answer : Address species-specific metabolism by selecting appropriate models (e.g., Swiss albino mice for neuroprotection assays). Control groups must include vehicle (saline) and positive controls (e.g., dextromethorphan hydrobromide). Behavioral tests (Morris water maze, Y-maze) paired with post-mortem histology (e.g., hippocampal neuron counts) strengthen mechanistic insights .
Methodological Notes for Data Validation
- Reproducibility : Replicate experiments ≥3 times; report mean ± SD and ANOVA results for multi-group comparisons .
- Literature Review : Use SciFinder or Web of Science to identify structural analogs (e.g., N-(sec-butyl)cycloheptanamine hydrobromide) for comparative analysis .
- Critical Analysis : Scrutinize crystal structure data (CSD entries) for inconsistencies in hydrogen-bonding motifs or unit cell parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
